
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 3-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
- **Bi
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Activity
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound characterized by a pyridine ring with various substituents, including a pyridin-4-yl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of neurology and inflammation.
Chemical Structure
The molecular formula of this compound is C11H8F3N2O, with a molecular weight of approximately 252.19 g/mol. The compound features a hydroxyl group (-OH), which contributes to its reactivity and biological activity.
Synthesis Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The product is usually isolated through crystallization or chromatography.
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 to 12.5 μg/mL .
2. Antiparasitic Activity
The compound's structure suggests potential activity against parasitic infections. Analogous compounds have demonstrated efficacy in inhibiting the PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives showed EC50 values as low as 0.004 μM, indicating high potency against malaria parasites .
3. Neurological Targets
In medicinal chemistry, compounds similar to this compound are being explored as potential treatments for neurological disorders due to their ability to interact with neurotransmitter systems and modulate inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to standard antibiotics .
Case Study 2: Antimalarial Activity
In another investigation, a series of compounds were synthesized based on the structure of this compound. These compounds were tested against P. falciparum, revealing that the trifluoromethyl substitution enhanced both potency and metabolic stability compared to non-substituted analogs .
Table 1: Biological Activity Summary
Table 2: Synthesis Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Condensation | 4-Pyridinecarboxaldehyde + TFMPy | Basic (NaOH/K2CO3) |
Isolation | Crystallization/Chromatography | Varies |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield and purity?
- Answer : Common synthetic routes involve fluorination and trifluoromethylation of pyridine precursors. For example, nucleophilic substitution reactions using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 100–180°C are effective for introducing fluorine and trifluoromethyl groups . Coupling reactions with pyridin-4-yl boronic acids or halides under palladium catalysis (e.g., Suzuki-Miyaura conditions) can install the pyridin-4-yl group. Reaction optimization includes:
- Temperature : Higher temperatures (≥150°C) improve reaction rates but may reduce selectivity.
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of fluorinated intermediates .
- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling steps .
- Yields : Reported yields for analogous compounds range from 23% to 90%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : The hydroxyl proton (2-OH) appears as a broad singlet (δ ~10–12 ppm). The trifluoromethyl group (CF₃) splits adjacent protons into quartets (J = 8–10 Hz) .
- ¹⁹F NMR : A singlet at δ ~-60 to -70 ppm confirms the CF₃ group .
- IR : Strong O–H stretching (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₁H₇F₃N₂O; calculated m/z 258.05) . Purity is validated by HPLC with UV detection (λ = 254 nm) .
Q. What are the typical reaction conditions for introducing trifluoromethyl groups into pyridine derivatives?
- Answer : Trifluoromethylation methods include:
- Direct substitution : Using CF₃Cu or CF₃SiMe₃ in the presence of KF .
- Electrophilic agents : Umemoto’s reagent (trifluoromethyl sulfonium salts) under basic conditions .
- Radical pathways : Photocatalytic systems (e.g., Ru(bpy)₃²⁺) with CF₃I .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic and solvent conditions?
- Answer :
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency .
- Solvent effects : Compare DMSO (high polarity) with THF (lower polarity) to balance solubility and reactivity .
- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates in fluorination steps .
- Example optimization : For a related trifluoromethylpyridine synthesis, yields improved from 45% to 78% by switching from KF/CuI to AgF/Pd catalysis .
Q. What strategies resolve contradictions between computational models and experimental data (e.g., bond lengths, substituent positioning)?
- Answer :
- X-ray crystallography : Refine structures using SHELXL to validate bond lengths/angles (e.g., C–F = 1.33–1.37 Å vs. DFT-predicted 1.35 Å) .
- Multivariate analysis : Cross-validate NMR/IR data with DFT-calculated vibrational frequencies and chemical shifts .
- Case study : For 6-(trifluoromethyl)pyridin-2-ol derivatives, discrepancies in hydroxyl group positioning were resolved via X-ray vs. DFT, highlighting steric effects from the CF₃ group .
Q. How can regioselectivity in substitution reactions at specific pyridine ring positions be enhanced?
- Answer :
- Directing groups : Use –OH or –NH₂ groups to guide electrophilic substitution to the 4-position .
- Metal coordination : Pd catalysts with chelating ligands (e.g., 2,2'-bipyridyl) favor coupling at the 3-position .
- Example : In 6-(trifluoromethyl)pyridin-2-ol analogs, –OH directs bromination to the 4-position with >90% selectivity .
Q. How to design experiments to assess biological activity (e.g., enzyme inhibition, cytotoxicity) of this compound?
- Answer :
- In vitro assays : Test inhibition of kinases or cytochrome P450 enzymes via fluorescence-based assays (IC₅₀ determination) .
- In vivo models : Evaluate analgesic activity in Sprague-Dawley rats using a hot-plate test (55°C) with dose ranges of 10–100 mg/kg .
- Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle-only groups .
Properties
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUHMRLSDKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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